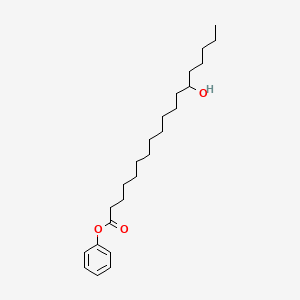

Phenyl 13-hydroxyoctadecanoate

Description

Phenyl 13-hydroxyoctadecanoate is an ester derived from 13-hydroxyoctadecanoic acid (13-hydroxystearic acid) and phenol. The parent acid, 13-hydroxyoctadecanoic acid (C₁₈H₃₆O₃), is a hydroxy fatty acid with a hydroxyl group at the 13th carbon of an 18-carbon chain . The esterification of this acid with phenol introduces a phenyl group, resulting in a compound with the molecular formula C₂₄H₄₀O₄ (calculated from structural data in ).

Properties

CAS No. |

88095-52-7 |

|---|---|

Molecular Formula |

C24H40O3 |

Molecular Weight |

376.6 g/mol |

IUPAC Name |

phenyl 13-hydroxyoctadecanoate |

InChI |

InChI=1S/C24H40O3/c1-2-3-12-17-22(25)18-13-9-7-5-4-6-8-10-16-21-24(26)27-23-19-14-11-15-20-23/h11,14-15,19-20,22,25H,2-10,12-13,16-18,21H2,1H3 |

InChI Key |

QSNFAFNEUJPQRY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCCCCCCCCCCC(=O)OC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 13-hydroxyoctadecanoate typically involves esterification reactions. One common method is the reaction of phenol with 13-hydroxyoctadecanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Phenyl 13-hydroxyoctadecanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of 13-oxo-octadecanoate or 13-carboxyoctadecanoate.

Reduction: Formation of phenyl 13-hydroxyoctadecanol.

Substitution: Formation of nitrophenyl or halophenyl derivatives of 13-hydroxyoctadecanoate.

Scientific Research Applications

Phenyl 13-hydroxyoctadecanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biological membranes and as a model compound for lipid interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.

Mechanism of Action

The mechanism by which Phenyl 13-hydroxyoctadecanoate exerts its effects is primarily through its interaction with biological membranes. The hydroxyl group can form hydrogen bonds with membrane lipids, altering membrane fluidity and permeability. Additionally, the phenyl group can interact with hydrophobic regions of proteins, potentially affecting their function and signaling pathways.

Comparison with Similar Compounds

The comparison focuses on structurally related hydroxy fatty acid esters, emphasizing differences in hydroxyl group position, chain length, and functional groups.

Structural and Functional Comparisons

Table 1: Key Properties of Phenyl 13-Hydroxyoctadecanoate and Analogs

Key Observations:

Hydroxyl Position: The hydroxyl group at C13 in this compound distinguishes it from analogs like phenyl 12-hydroxystearate. This positional difference may influence melting points and solubility in polar solvents (e.g., ethanol or methanol) .

Polarity: The hydroxyl group increases polarity compared to non-hydroxylated esters (e.g., phenyl stearate), enhancing compatibility with polar matrices in pharmaceutical formulations.

Unsaturation: Phenyl ricinoleate contains a double bond at C9, reducing rigidity and increasing flexibility, which is critical in polymer applications.

Analytical Methods

The spectrophotometric techniques described for phenylephrine hydrochloride in –10 (e.g., coupling with diazotized 2-aminobenzothiazole at 510 nm ) could theoretically apply to this compound. However, the hydroxyl group’s position and steric effects might alter reactivity with diazotized agents, requiring method optimization.

Table 2: Hypothetical Spectrophotometric Performance

*Hypothetical data inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.